REACTION_CXSMILES
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[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:3]=1[C:4]#[N:5].COCCOC.[OH-].[Na+].Cl[CH:20]([F:22])[F:21]>O>[F:21][CH:20]([F:22])[O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]([F:1])[C:3]=1[C:4]#[N:5] |f:2.3|
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Name
|
|
Quantity
|
150 g
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Type
|
reactant
|
Smiles
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FC1=C(C#N)C(=CC=C1)O
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Name
|
|
Quantity
|
2000 mL
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Type
|
reactant
|
Smiles
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COCCOC
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Name
|
|
Quantity
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262.8 g
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
95 g
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Type
|
reactant
|
Smiles
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ClC(F)F
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Name
|
|
Quantity
|
3 L
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 65° C. for one hour and at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
followed by extraction
|
Type
|
WASH
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Details
|
The combined organic phases were washed twice with 500 ml of water, once with 250 ml of sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
DISTILLATION
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Details
|
Finally, the solvent was distilled off in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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FC(OC1=C(C#N)C(=CC=C1)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |